1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester
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Overview
Description
1-(3-cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester is an aminoquinoline.
Scientific Research Applications
Synthesis Methods and Applications
Synthesis of Tritium Labeled Compounds
Tritium labeled compounds like (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid have been synthesized for studying the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).
Practical Large-Scale Synthesis
A practical and large-scale synthesis method for rac-(3S,4aR,10aR)- 6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, showing the industrial relevance of similar compounds (Bänziger et al., 2000).
Fluorinated Derivatives Synthesis
Research on the synthesis of fluorinated derivatives of quinolinecarboxylic acids, a category which includes compounds structurally related to 1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester, has been conducted (Nosova et al., 2002).
One-Step Synthesis Method
A one-step synthesis process for 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, which could potentially include compounds similar to 1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester, was developed (Venkatesan et al., 2010).
Synthesis of Functionalized Pyridines
The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and Their Reactions, a method that could be relevant to the synthesis of similar quinoline derivatives (Mekheimer et al., 1997).
Thermal Reactions of Malonates
Study of thermal reactions of 2‐(2‐oxo‐3‐nitro‐4‐quinolinyl)malonates, which may provide insights into the thermal stability and reaction behavior of related compounds (Täubl & Stadlbauer, 1997).
properties
Product Name |
1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 1-(3-cyano-7-methoxyquinolin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-15(12-20)10-14-4-5-16(24-2)11-17(14)21-18/h4-5,10-11,13H,3,6-9H2,1-2H3 |
InChI Key |
NMVJGIGSVTYBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C3C=CC(=CC3=N2)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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